molecular formula C13H16N4O3S B11023284 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B11023284
M. Wt: 308.36 g/mol
InChI Key: XAHMYBBXFLJTAE-UHFFFAOYSA-N
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Description

4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is a complex organic compound with a molecular formula of C21H24N4O4. This compound is known for its unique structure, which includes a pyridinyl group, a thiadiazolyl group, and a butanamide backbone. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridinyl and thiadiazolyl groups, followed by their coupling to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents such as ethanol and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16N4O3S

Molecular Weight

308.36 g/mol

IUPAC Name

4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C13H16N4O3S/c1-8-6-10(18)7-12(20)17(8)5-3-4-11(19)14-13-16-15-9(2)21-13/h6-7,18H,3-5H2,1-2H3,(H,14,16,19)

InChI Key

XAHMYBBXFLJTAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)NC2=NN=C(S2)C)O

Origin of Product

United States

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